molecular formula C24H35N3O3 B4043967 ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No.: B4043967
M. Wt: 413.6 g/mol
InChI Key: FLSJERWRDXOSNN-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C24H35N3O3 and its molecular weight is 413.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.26784199 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of related compounds like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates demonstrates the utilization of [4 + 2] annulation techniques with complete regioselectivity, offering insights into the synthesis methodologies applicable to the target compound (Zhu, Lan, & Kwon, 2003).
  • Chemical Modification : Research on the microwave-assisted treatment of related pyrazole carboxylates for producing corresponding carboxamides highlights the potential for chemical modification of the target compound (Milosevic et al., 2015).

Structural Analysis

  • X-ray Diffraction and Spectroscopy : The structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through X-ray diffraction and various spectroscopic methods provides a template for analyzing the structural properties of similar compounds (Viveka et al., 2016).

Novel Compound Synthesis

  • Creation of New Derivatives : The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation highlights the possibility of generating new derivatives from similar pyrazole compounds (Ghaedi et al., 2015).
  • Potential as a Chemical Intermediate : Research on ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate suggests that similar compounds could serve as intermediates in the synthesis of more complex chemical structures (Lebedˈ et al., 2012).

Applications in Medicinal Chemistry

  • Synthesis of Potential Medicinal Agents : The development of novel compounds like ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for inhibiting Mycobacterium tuberculosis suggests potential medicinal applications for similar compounds (Jeankumar et al., 2013).

Properties

IUPAC Name

ethyl 1-[(5-methyl-1-propylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O3/c1-4-14-27-20(3)21(18-25-27)19-26-15-11-24(12-16-26,23(28)29-5-2)13-17-30-22-9-7-6-8-10-22/h6-10,18H,4-5,11-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSJERWRDXOSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)CN2CCC(CC2)(CCOC3=CC=CC=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
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ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
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ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
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ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Reactant of Route 5
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ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Reactant of Route 6
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ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate

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